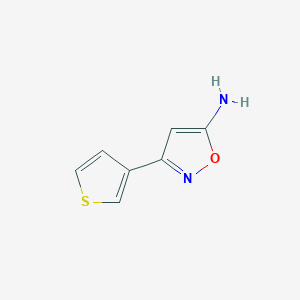![molecular formula C10H10FN3S B1517156 5-氟-2-[(1-甲基-1H-咪唑-2-基)硫代]苯胺 CAS No. 1019484-54-8](/img/structure/B1517156.png)
5-氟-2-[(1-甲基-1H-咪唑-2-基)硫代]苯胺
描述
5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is a useful research compound. Its molecular formula is C10H10FN3S and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌潜力
咪唑衍生物已被证明具有良好的抗菌性能。 与您感兴趣的化合物类似的化合物已被合成并评估其对各种微生物菌株的有效性 .
抗结核活性
一些咪唑化合物已被合成并测试其对结核分枝杆菌的抗结核活性,与异烟肼等标准药物相比,一些化合物显示出可喜的结果 .
癌症研究中的细胞毒性
咪唑衍生物也正在研究其对癌细胞的细胞毒性作用。 已经进行研究以评估这些化合物在某些浓度下对健康细胞和癌细胞的毒性 .
合成进展
近年来,取代咪唑的合成取得了进展,取代咪唑是各种应用中使用功能性分子中的关键组成部分,这突出了这些化合物在科学研究中的重要性 .
抗菌和杀幼虫活性
作用机制
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various enzymes and receptors .
Mode of Action
Biochemical Pathways
Imidazole derivatives are known to be key components in a variety of functional molecules and can affect multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化分析
Biochemical Properties
5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes . These changes can lead to alterations in cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with potential implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, toxic or adverse effects may occur, including cellular damage or disruption of normal physiological processes . Understanding these dosage effects is crucial for determining safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline within cells and tissues are critical for its biochemical activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . These factors can affect the compound’s overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is important for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
5-fluoro-2-(1-methylimidazol-2-yl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJFRYUKZZBWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate](/img/structure/B1517073.png)
![3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid](/img/structure/B1517074.png)
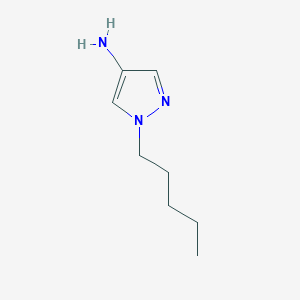
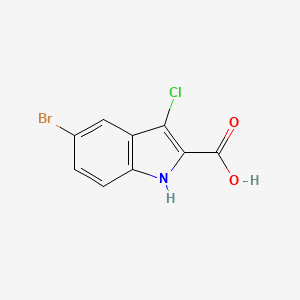
![1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1517079.png)
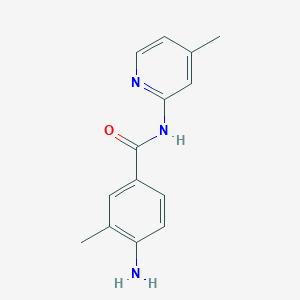
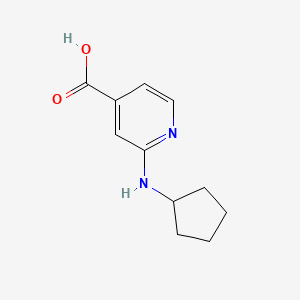

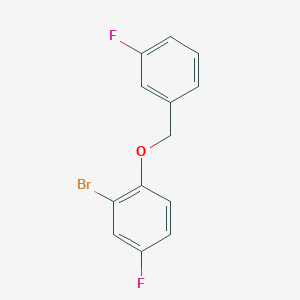
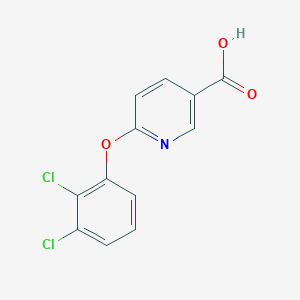
![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)
![(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1517092.png)

